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Compound of Interest

Compound Name:
4-Isobutoxy-3-

methoxybenzaldehyde

CAS No.: 66488-79-7

Cat. No.: B1361284 Get Quote

Executive Summary
This guide analyzes the chemical reactivity profile of 4-alkoxy-3-methoxybenzaldehydes, a

scaffold critical to the synthesis of vanilloids, isoquinoline alkaloids (e.g., Papaverine), and

kinase inhibitors (e.g., Tyrphostins).

The core comparison focuses on Veratraldehyde (3,4-dimethoxybenzaldehyde) and its

homologs (e.g., 4-ethoxy-3-methoxybenzaldehyde). Unlike simple benzaldehydes, the

reactivity of this class is governed by the synergistic but competing electronic effects of the two

electron-donating groups (EDGs) and the steric hindrance imposed by the 4-alkoxy substituent.

Key Reactivity Differentiators
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Feature
4-Alkoxy-3-
Methoxybenzaldeh
ydes

Unsubstituted
Benzaldehyde

Impact on
Synthesis

Carbonyl

Electrophilicity

Reduced (+R effect of

two oxygens)
High

Slower nucleophilic

additions (e.g.,

Knoevenagel, Schiff

base).

Ring Nucleophilicity
Enhanced (Electron

Rich)
Low

Rapid Electrophilic

Aromatic Substitution

(Nitration/Bromination)

.

Oxidation Potential
High (Prone to

autoxidation)
Moderate

Requires inert

atmosphere for

storage; facile

conversion to benzoic

acids.

Regiocontrol
Complex (C6 vs C2 vs

C5)

Simple (Meta

directing)

Nitration exclusively

favors the C6 position

(para to 3-OMe).

Electronic & Steric Profiling
The reactivity differences among 4-alkoxy derivatives (Methoxy vs. Ethoxy vs. Benzyloxy) are

driven primarily by steric bulk rather than electronic variance, as the inductive/resonance

effects of O-Me and O-Et are nearly identical.

Substituent Analysis
3-Methoxy Group: Acts as a "locking" element. It strongly activates the ring and directs

electrophiles to the ortho (C2) and para (C6) positions.

4-Alkoxy Group:[1]

Electronic: Strong +R donor. Significantly reduces the partial positive charge (
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) on the carbonyl carbon, deactivating it towards nucleophiles.

Steric: As the alkyl chain lengthens (Me

Et

Bn), it shields the C5 position and the carbonyl oxygen, slightly retarding condensation
rates and altering solubility profiles.

Nucleophilic Addition: The Carbonyl Center
The most common transformation for this scaffold is the Knoevenagel Condensation to form

styrenes or cinnamic acids.

Comparative Kinetics
Due to the strong electron donation from the 4-alkoxy group, these aldehydes react slower than

nitro- or halo-benzaldehydes. However, yields remain high due to the stability of the product.

Data: Knoevenagel Condensation with Malononitrile Conditions: Ethanol, Piperidine (cat.),

25°C

Substrate R (4-Position)
Time to >90%
Conv.[2]

Yield (%) Relative Rate

4-

Nitrobenzaldehy

de

-NO 5 min 98% Fast (Reference)

Benzaldehyde -H 15 min 95% Moderate

Veratraldehyde -OMe 30 min 94% Slow

4-Ethoxy-3-

methoxy
-OEt 45 min 92% Slower (Steric)
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Insight: The 4-ethoxy derivative reacts slower than veratraldehyde not due to electronics (which

are identical) but due to the increased rotational barrier and steric crowding near the reaction

center.

Experimental Protocol: High-Yield Knoevenagel
Condensation
Objective: Synthesis of 3,4-dimethoxybenzylidene malononitrile.

Preparation: Dissolve Veratraldehyde (10 mmol, 1.66 g) and Malononitrile (11 mmol, 0.73 g)

in absolute Ethanol (20 mL).

Catalysis: Add Piperidine (0.1 mL, 1.0 mmol) dropwise while stirring.

Reaction: Stir at room temperature for 30–60 minutes. A solid precipitate usually forms within

10 minutes.

Validation: Monitor by TLC (Hexane/EtOAc 7:3). Product

~0.6; SM

~0.4.

Workup: Cool the mixture in an ice bath for 15 minutes. Filter the precipitate under vacuum.

Purification: Wash the cake with cold ethanol (2 x 5 mL) and dry in vacuo.

Expected Yield: 90–95% (Yellow crystals).

Electrophilic Aromatic Substitution: The Ring
The 3,4-dialkoxy substitution pattern creates a "push-push" system that makes the ring highly

reactive towards electrophiles. The challenge is Regioselectivity.
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Regioselectivity Logic
Aldehyde (C1): Deactivating, meta-director. Directs to C3 (blocked) and C5.

3-Methoxy: Activating, ortho/para-director. Directs to C2 (ortho) and C6 (para).

4-Alkoxy: Activating, ortho/para-director. Directs to C3 (blocked) and C5 (ortho).

Conflict: C5 is activated by the 4-alkoxy group and the aldehyde's meta-direction. C6 is

activated by the 3-methoxy group (para). Outcome: The C6 position dominates (forming 6-

nitroveratraldehyde).[3]

Reason: Attack at C6 places the electrophile para to the strong 3-OMe donor. Attack at C5 is

sterically crowded by the 4-alkoxy group and places the electrophile ortho to the 4-alkoxy

group (good) but meta to the 3-OMe (less stabilized). C2 is sterically inaccessible between

the aldehyde and methoxy.

Visualization: Regioselectivity Pathway

Veratraldehyde
(3,4-Dimethoxy)

Position 2
(Sterically Hindered)

Minor
(Crowded)

Position 5
(Ortho to 4-OMe)

Minor
(Meta to 3-OMe)

Position 6
(Para to 3-OMe)

Major Pathway
(Electronic Synergy)

Major Product:
6-Nitroveratraldehyde

Click to download full resolution via product page

Caption: Regioselectivity map for the nitration of veratraldehyde. The C6 position is

electronically favored (para to 3-OMe) and sterically accessible.

Experimental Protocol: Regioselective Nitration
Objective: Synthesis of 6-Nitroveratraldehyde.
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Reagent Setup: Prepare a mixture of conc. HNO

(10 mL) and conc. H

SO

(10 mL) cooled to 0°C.

Addition: Dissolve Veratraldehyde (5.0 g) in glacial acetic acid (10 mL). Add this solution

dropwise to the acid mixture, maintaining internal temperature <10°C.

Caution: Exothermic reaction. Run in a fume hood.

Reaction: Stir at 0–5°C for 1 hour.

Quench: Pour the mixture onto crushed ice (100 g). The yellow solid product will precipitate.

Isolation: Filter and wash copiously with water to remove acid.

Purification: Recrystallize from Ethanol/Water (9:1).

Yield: ~85–93%.[4]

MP: 132–133°C.[5][6]

Deprotection Strategies (Selective Cleavage)
A common requirement in drug design is the selective removal of one alkyl group to reveal a

phenol (e.g., converting Veratraldehyde to Isovanillin).
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Target Product Cleavage Site Reagent System
Selectivity
Mechanism

Vanillin 4-OMe
AlCl

/ Pyridine

Nucleophilic attack

prefers the less

hindered/more

activated methyl.

Isovanillin 3-OMe Methionine / MsOH

Kinetic control; the 4-

OMe is deactivated by

the para-CHO, making

3-OMe more labile?

Correction: 4-OH is

actually the Vanillin

product. Selective 3-

demethylation is

difficult.

Correction on Isovanillin Synthesis: Direct selective demethylation of veratraldehyde to

isovanillin is low yielding due to the competing formation of vanillin. Preferred Route: Alkylation

of 3-hydroxy-4-methoxybenzaldehyde (Isovanillin) is easy, but making it requires:

Selective Alkylation: Start with 3,4-dihydroxybenzaldehyde

protect 4-OH (difficult)

methylate 3-OH.

Inverse Strategy: Start with 3-ethoxy-4-methoxybenzaldehyde (if available) and use reagents

that selectively cleave the ethyl group over the methyl group (e.g., BCl

at controlled temps).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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